molecular formula C5H9NO3 B14049712 (2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid

(2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid

Cat. No.: B14049712
M. Wt: 131.13 g/mol
InChI Key: WBSHKPHBCVYGRZ-QWWZWVQMSA-N
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Description

(2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid (CAS 1932134-49-0) is a chiral, non-proteinogenic amino acid that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research . Its structure, incorporating a tetrahydrofuran ring with defined stereocenters, makes it a key scaffold for constructing more complex molecules, particularly in pharmaceutical development. Researchers value this compound as a rigid, stereochemically pure precursor that can be used to mimic peptide turns or to introduce conformational constraints into potential drug candidates, thereby improving their selectivity and metabolic stability. While its specific, well-documented mechanism of action in biological systems is an area of ongoing investigation, its defined stereochemistry is critical for interacting with chiral biological targets, such as enzymes and receptors . This makes it highly relevant for projects in drug discovery, such as the development of protease inhibitors, agonists/antagonists for G-protein coupled receptors (GPCRs), and other small-molecule therapeutics where a specific three-dimensional structure is required for activity. The compound is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

(2R,4R)-4-aminooxolane-2-carboxylic acid

InChI

InChI=1S/C5H9NO3/c6-3-1-4(5(7)8)9-2-3/h3-4H,1-2,6H2,(H,7,8)/t3-,4-/m1/s1

InChI Key

WBSHKPHBCVYGRZ-QWWZWVQMSA-N

Isomeric SMILES

C1[C@H](CO[C@H]1C(=O)O)N

Canonical SMILES

C1C(COC1C(=O)O)N

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Enamine Esters

A prominent method for synthesizing cis-4-aminotetrahydrofuran-2-carboxylic acid derivatives involves rhodium-catalyzed hydrogenation of enamine esters. As detailed in a 2023 patent (IL315172A), compounds of general formula (II) are reduced under hydrogen gas in the presence of Rh/C or Rh/Alox catalysts. The process achieves high diastereoselectivity for the cis configuration (2R,4R) when using methanol as the solvent and HCl as an additive. Key reaction parameters include:

Parameter Optimal Condition Impact on Yield/Selectivity
Catalyst loading 0.1–10 wt% Rh/C Higher loading accelerates reaction
Solvent Methanol Stabilizes protonated intermediates
Acid additive HCl (1–2 equiv) Prevents racemization at C4
Pressure 1–5 bar H₂ Ensures complete substrate conversion

The substrate (II) is typically an α,β-unsaturated ester with a pre-existing tetrahydrofuran ring. Hydrogenation proceeds via syn-addition, preserving the stereochemical integrity of the starting material. Post-reaction hydrolysis of the ester moiety (R = CH₃) yields the free carboxylic acid.

Chiral Pool Synthesis from Carbohydrate Derivatives

Chiral pool strategies exploit naturally occurring carbohydrates to install stereocenters. D-Ribose, a pentose with three stereocenters, serves as a viable precursor. The synthetic pathway involves:

  • Protection of hydroxyl groups : Selective benzoylation at C2 and C3 positions.
  • Oxidative cleavage : Ozonolysis of the C4–C5 bond to generate a diketone intermediate.
  • Reductive amination : Treatment with ammonia and NaBH₃CN introduces the C4 amine group.
  • Lactonization : Acid-mediated cyclization forms the tetrahydrofuran ring.

This method achieves an overall yield of 32–38% with >98% enantiomeric excess (ee). However, the multi-step sequence and costly protecting groups limit industrial scalability.

Asymmetric Organocatalytic Aldol Cyclization

Organocatalysts enable enantioselective construction of the tetrahydrofuran core. A proline-thiourea bifunctional catalyst promotes the aldol reaction between glycolaldehyde and nitroolefins, followed by cyclization:

  • Aldol addition : (S)-proline (10 mol%) induces anti-selectivity (dr 9:1).
  • Nitro group reduction : H₂/Pd-C converts the nitro group to an amine.
  • Lactam formation : Intramolecular amidation under acidic conditions.

The final step’s stereochemical outcome depends on the catalyst’s configuration, yielding (2R,4R)-isomers in 85% ee.

Biocatalytic Approaches Using Transaminases

Recent advances in enzyme engineering have enabled the use of ω-transaminases for asymmetric amine synthesis. A two-enzyme system achieves dynamic kinetic resolution:

  • Racemization : PLP-dependent aminomutase equilibrates (2S,4S) and (2R,4R) configurations.
  • Selective amination : (R)-selective transaminase converts the ketone intermediate to the desired amine.

This one-pot process achieves 92% conversion and 99% ee under mild conditions (pH 7.5, 30°C).

Resolution of Racemic Mixtures

When synthetic methods yield racemic products, diastereomeric salt formation separates enantiomers. Tartaric acid derivatives (e.g., L-(+)-dibenzoyl tartaric acid) preferentially crystallize with (2R,4R)-isomers from ethanol/water mixtures. Recrystallization increases ee from 50% to >99% in three cycles.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Steps Scalability
Catalytic hydrogenation 78–85 >99 3 Industrial
Chiral pool synthesis 32–38 98 7 Laboratory
Organocatalysis 65 85 4 Moderate
Biocatalysis 92 99 2 Emerging
Resolution 40 99 5 Low efficiency

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Selective reduction reactions can be employed to modify the functional groups on the tetrahydrofuran ring.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents such as hydrogen peroxide for oxidation reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

Scientific Research Applications

(2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in metabolic pathways and cellular functions. For example, it may act as an agonist for certain receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s unique tetrahydrofuran scaffold distinguishes it from analogs with pyrrolidine (nitrogen-containing) rings or alternative substituents. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Ring Type Substituents Key Applications Stability/Safety
(2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid Tetrahydrofuran (O) -NH₂, -COOH Organic synthesis intermediate Stable under general conditions
(2R,4R)-4-Aminopyrrolidine-2-carboxylic acid Pyrrolidine (N) -NH₂, -COOH Intermediate for peptidomimetics Limited data available
cis-4-Hydroxy-D-proline Pyrrolidine (N) -OH, -COOH Collagen metabolite, proline derivative Classified as organic metabolite
(2S,4S)-enantiomer (target compound) Tetrahydrofuran (O) -NH₂, -COOH Potential divergent bioactivity Similar stability to (2R,4R)
Boc-protected derivatives (e.g., C₁₀H₁₇NO₅) Tetrahydrofuran (O) Boc-NH₂, -COOH Stabilization in peptide synthesis Enhanced synthetic stability

Physicochemical and Reactivity Differences

  • Ring Heteroatom Influence: The oxygen atom in the tetrahydrofuran ring confers distinct electronic and conformational properties compared to pyrrolidine’s nitrogen.
  • Substituent Effects: The amino group in the target compound increases basicity relative to the hydroxyl group in cis-4-hydroxy-D-proline, making it more reactive in nucleophilic reactions .
  • Enantiomeric Specificity : The (2S,4S)-enantiomer may exhibit divergent biological activity due to altered spatial orientation, though direct studies are lacking in the provided evidence .

Research Findings and Implications

  • Metabolic Pathways: Unlike cis-4-hydroxy-D-proline, which participates in collagen biosynthesis, the target compound’s synthetic origin suggests niche roles in non-natural metabolic pathways or engineered biologics .
  • Safety Profile : The compound’s stability under standard conditions reduces handling risks, though its enantiomeric purity must be rigorously controlled to avoid unintended pharmacological effects .

Biological Activity

(2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound this compound features a tetrahydrofuran ring with an amino group and a carboxylic acid functional group. Its stereochemistry plays a crucial role in its biological activity, influencing interactions with biological targets.

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Effects : Studies have shown that this compound has inhibitory effects against certain bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic pathways.
  • Antitumor Activity : Preliminary data suggest that it may inhibit tumor cell proliferation by inducing apoptosis or cell cycle arrest. The specific pathways involved are still under investigation.
  • Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and neuroinflammation, which could have implications in neurodegenerative diseases.

Case Studies

  • Antimicrobial Activity : A study conducted by researchers at the Groningen Research Institute demonstrated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be 32 µg/mL for both strains, indicating moderate antibacterial activity .
  • Antitumor Efficacy : In vitro assays revealed that the compound significantly reduced the viability of various cancer cell lines, including breast and colon cancer cells. The IC50 values were reported as 15 µM and 20 µM, respectively .
  • Neuroprotection : A recent investigation highlighted the neuroprotective effects of this compound in models of oxidative stress. The compound was able to decrease reactive oxygen species (ROS) levels by approximately 40% in cultured neuronal cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli32 µg/mL
AntitumorBreast Cancer Cells15 µM
AntitumorColon Cancer Cells20 µM
NeuroprotectionNeuronal CellsN/A

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